molecular formula C6H3NO2S B12885573 Thieno[3,2-c]isoxazole-3-carbaldehyde CAS No. 339363-57-4

Thieno[3,2-c]isoxazole-3-carbaldehyde

Cat. No.: B12885573
CAS No.: 339363-57-4
M. Wt: 153.16 g/mol
InChI Key: UFGHNOOMNZNMAF-UHFFFAOYSA-N
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Description

Thieno[3,2-c]isoxazole-3-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-c]isoxazole-3-carbaldehyde typically involves the formation of the thiophene and isoxazole rings followed by their fusion. One common method includes the iodination of 4-chloromethylthiophene-2-carbaldehyde using N-iodosuccinimide under solvent-free conditions to yield 4-chloromethyl-5-iodothiophene-2-carbaldehyde. This intermediate is then subjected to palladium-catalyzed intramolecular cyclization to form the thieno[3,2-c]isoxazole ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of scalable and efficient catalytic processes, such as palladium-catalyzed cyclization, suggests potential for industrial application.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-c]isoxazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene or isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted thiophene or isoxazole compounds.

Scientific Research Applications

Thieno[3,2-c]isoxazole-3-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[3,2-c]isoxazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Thieno[3,2-b]thiophene
  • Thieno[3,4-b]thiophene
  • Thieno[2,3-b]thiophene
  • Thieno[3,4-c]thiophene

Uniqueness

Thieno[3,2-c]isoxazole-3-carbaldehyde is unique due to its fused ring system that combines the properties of both thiophene and isoxazole rings. This fusion imparts distinct electronic and steric characteristics, making it a valuable scaffold for the development of novel compounds with diverse applications .

Properties

CAS No.

339363-57-4

Molecular Formula

C6H3NO2S

Molecular Weight

153.16 g/mol

IUPAC Name

thieno[3,2-c][1,2]oxazole-3-carbaldehyde

InChI

InChI=1S/C6H3NO2S/c8-3-5-6-4(7-9-5)1-2-10-6/h1-3H

InChI Key

UFGHNOOMNZNMAF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C(ON=C21)C=O

Origin of Product

United States

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